molecular formula C15H16F3NO2 B1336618 N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide CAS No. 601487-89-2

N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B1336618
Key on ui cas rn: 601487-89-2
M. Wt: 299.29 g/mol
InChI Key: NXXXYCUFLYBPCH-UHFFFAOYSA-N
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Patent
US06933410B2

Procedure details

A 250 mL, 4-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, cooling bath, and nitrogen inlet-outlet, was charged with acetyl chloride (37.68 g, 480 mmol) and cooled to 0±5° C. Aluminum chloride (13.33 g, 100 mmol) was added in 4×3.33 g portions at 0±5° C. while maintaining the temperature below 15° C. The resulting solution was cooled to 0±5° C. and stirred for 5 minutes. N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (10.29 g, 40 mmol) was added in 5×2.06 g portions over 40 minutes at 10-minute intervals, while maintaining the temperature 0-10° C. The tan solution was stirred at 0±5° C. for an additional 30 minutes. The solution was added to a pre-cooled (0-5° C.) mixture of 1 N HCl (120 mL) and isopropyl acetate (13 mL) in a 500 mL, 3-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, and a cooling bath, while maintaining the temperature at 0-25° C. over a period of 20 minutes. The 250 mL, round-bottomed flask was rinsed with 3 mL of acetyl chloride followed by 13 mL of heptane and added to the batch. The resulting slurry was warmed to 40-45° C. over a period of 30 minutes and then stirred for additional 1 hour. Heptane (39 mL) was added and the slurry was stirred at 40-45° C. for an additional 15 minutes. The slurry was cooled to 20-25° C. and stirred for 1 hour. The solids were collected by filtration using a Büchner funnel with suction over polypropylene filter paper. The filter cake was washed with 2×10 mL heptane/isopropyl acetate (80:20 v/v), followed by 1 N HCl (36 mL) and deionized water (2×25 mL). The solids were dried at 60-65° C. under vacuum (13-40 mbar, 10-30 torr) with nitrogen bleeding to obtain 11.3 g (94% yield) of N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (m.p. 124-127° C.).
Quantity
37.68 g
Type
reactant
Reaction Step One
Quantity
13.33 g
Type
reactant
Reaction Step Two
Quantity
10.29 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:9]([C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[CH2:16][CH:15]([NH:20][C:21](=[O:26])[C:22]([F:25])([F:24])[F:23])[CH2:14]2)[CH3:10].C(OC(C)C)(=O)C>Cl>[C:1]([C:19]1[CH:18]=[C:17]2[C:13](=[CH:12][C:11]=1[CH2:9][CH3:10])[CH2:14][CH:15]([NH:20][C:21](=[O:26])[C:22]([F:24])([F:23])[F:25])[CH2:16]2)(=[O:3])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
37.68 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
13.33 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
10.29 g
Type
reactant
Smiles
C(C)C=1C=C2CC(CC2=CC1)NC(C(F)(F)F)=O
Step Four
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL, 4-necked, round-bottomed flask, equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
digital thermometer, cooling bath, and nitrogen inlet-outlet
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 0±5° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature 0-10° C
STIRRING
Type
STIRRING
Details
The tan solution was stirred at 0±5° C. for an additional 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The solution was added to
TEMPERATURE
Type
TEMPERATURE
Details
a pre-cooled
CUSTOM
Type
CUSTOM
Details
3-necked, round-bottomed flask, equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
digital thermometer, and a cooling bath, while maintaining the temperature at 0-25° C. over a period of 20 minutes
Duration
20 min
WASH
Type
WASH
Details
The 250 mL, round-bottomed flask was rinsed with 3 mL of acetyl chloride
ADDITION
Type
ADDITION
Details
added to the batch
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was warmed to 40-45° C. over a period of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for additional 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Heptane (39 mL) was added
STIRRING
Type
STIRRING
Details
the slurry was stirred at 40-45° C. for an additional 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 20-25° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
The filter cake was washed with 2×10 mL heptane/isopropyl acetate (80:20 v/v)
CUSTOM
Type
CUSTOM
Details
The solids were dried at 60-65° C. under vacuum (13-40 mbar, 10-30 torr) with nitrogen bleeding

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)C=1C=C2CC(CC2=CC1CC)NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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